6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-sulfonic acid
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Overview
Description
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-sulfonic acid is a heterocyclic compound that contains nitrogen. It is a crucial intermediate in the synthesis of various pharmaceuticals, particularly antiviral medications. This compound is known for its unique bicyclic structure, which contributes to its reactivity and utility in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-sulfonic acid typically involves multiple steps. One common method is the intramolecular cyclopropanation of alpha-diazoacetates using Ru (II) catalysis. The process begins with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate. This intermediate is then subjected to an alkaline reaction in anhydrous THF, combined with N,N’-Bis(p-toluenesulfonyl) hydrazine, resulting in the formation of alpha-diazoacetate. The final step involves intramolecular cyclopropanation to produce the desired compound .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and efficiency, often utilizing advanced catalytic systems and continuous flow reactors to enhance the reaction rates and product purity .
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, where the sulfonic acid group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfonic acid derivatives, while reduction can produce amines or alcohols .
Scientific Research Applications
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-sulfonic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-sulfonic acid involves its interaction with specific molecular targets. In the case of antiviral drugs, it acts as a protease inhibitor, binding to the active site of viral proteases and preventing the cleavage of viral polyproteins. This inhibition disrupts the viral replication process, thereby reducing the viral load in the body .
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: A closely related compound with similar structural features but lacking the sulfonic acid group.
3-Azabicyclo[3.1.0]hexane: Another related compound with a simpler structure.
Uniqueness
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-sulfonic acid is unique due to its sulfonic acid group, which enhances its solubility and reactivity. This makes it particularly valuable in medicinal chemistry for the synthesis of water-soluble drugs and intermediates .
Properties
Molecular Formula |
C7H13NO3S |
---|---|
Molecular Weight |
191.25 g/mol |
IUPAC Name |
6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-sulfonic acid |
InChI |
InChI=1S/C7H13NO3S/c1-7(2)4-3-8-6(5(4)7)12(9,10)11/h4-6,8H,3H2,1-2H3,(H,9,10,11) |
InChI Key |
KWNPBQDXWWYXRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2C1C(NC2)S(=O)(=O)O)C |
Origin of Product |
United States |
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